molecular formula C11H12O6 B14087989 2-(2-Acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid

2-(2-Acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid

Cat. No.: B14087989
M. Wt: 240.21 g/mol
InChI Key: QSWOSJNPHIHNIR-UHFFFAOYSA-N
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Description

2-(2-Acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C11H12O5 This compound is characterized by the presence of an acetyl group, two hydroxyl groups, and a methoxy group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid typically involves the reaction of 3,5-dihydroxy-4-methoxyacetophenone with acetic acid and acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acetylation process . The reaction mixture is then purified through recrystallization to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The acetyl group can be reduced to an alcohol, and the compound can undergo further reduction reactions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(2-Acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and other interactions with target proteins and enzymes. The acetyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid

InChI

InChI=1S/C11H12O6/c1-5(12)9-6(4-8(14)15)3-7(13)11(17-2)10(9)16/h3,13,16H,4H2,1-2H3,(H,14,15)

InChI Key

QSWOSJNPHIHNIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1CC(=O)O)O)OC)O

Origin of Product

United States

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